3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide
Description
Properties
IUPAC Name |
3-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O3S/c28-17-7-6-10-19(15-17)30-24(35)16-37-27-32-21-12-5-4-11-20(21)25-31-22(26(36)33(25)27)13-14-23(34)29-18-8-2-1-3-9-18/h4-7,10-12,15,18,22H,1-3,8-9,13-14,16H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYPGMQGBKWKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide is a novel derivative within the imidazo[1,2-c]quinazoline class, which has gained attention for its potential biological activities, particularly in the realms of anticancer and antidiabetic therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazo[1,2-c]quinazoline core
- A chlorophenyl substituent
- A sulfanyl group
- A cyclohexyl propanamide moiety
This unique arrangement contributes to its biological activity by allowing interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-c]quinazolines as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that derivatives of imidazo[1,2-c]quinazolines possess significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.44 ± 0.38 |
| Acarbose (Control) | MCF-7 | 750.0 ± 1.5 |
The IC50 values indicate that this compound is significantly more potent than established treatments like acarbose in certain contexts .
α-Glucosidase Inhibition
The compound has also been evaluated for its ability to inhibit α-glucosidase, an important target for managing type 2 diabetes mellitus. In vitro studies demonstrated that the compound exhibited strong inhibitory activity against this enzyme, with IC50 values suggesting it is several times more effective than traditional inhibitors.
| Compound | α-Glucosidase IC50 (µM) |
|---|---|
| This compound | 308.33 ± 0.06 |
| Acarbose (Control) | 750.0 ± 1.5 |
This data indicates the potential utility of this compound in therapeutic strategies aimed at glucose regulation .
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites on target enzymes like α-glucosidase.
- Cell Cycle Arrest : Studies suggest that imidazo[1,2-c]quinazolines can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may promote apoptosis in malignant cells through activation of intrinsic pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds within the imidazoquinazoline class:
- Anticancer Studies : Research involving related compounds has consistently shown promising anticancer activity across various cell lines, indicating a potential for broad-spectrum efficacy.
- Diabetes Management : The exploration of α-glucosidase inhibitors has led to the identification of several potent candidates that may offer improved outcomes for patients with type 2 diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The imidazo[1,2-c]quinazolinone core is shared with compounds 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () and 3-(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide (). These analogs differ in their substituents:
- Target compound : 3-chlorophenyl carbamoyl methyl and cyclohexyl propanamide.
- : 3,4-dimethoxyphenyl ethylamine and furylmethyl propanamide.
- : Benzylamine and phenethyl propanamide.
Key structural variations :
These modifications influence lipophilicity, hydrogen-bonding capacity, and steric bulk, which are critical for target affinity and pharmacokinetics .
Substituent-Driven Bioactivity Correlations
Compounds with chlorophenyl groups (e.g., 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in ) exhibit enhanced halogen bonding and π-π stacking, often correlating with kinase inhibition or antimicrobial activity. Similarly, the target compound’s 3-chlorophenyl group may confer comparable bioactivity .
Sulfonamide and carbamoyl analogs (e.g., 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide in ) demonstrate that sulfanyl and carbamoyl groups improve solubility and metabolic stability. The target compound’s sulfanyl-carbamoyl linker may similarly enhance bioavailability .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound’s similarity to analogs can be quantified:
- derivative: High similarity (~70–80%) due to shared imidazoquinazolinone core and sulfanyl linkage.
- SC-558 analogs (): Moderate similarity (~50–60%) due to divergent sulfonamide vs. carbamoyl groups.
Molecular networking () would cluster the target compound with and derivatives, as their MS/MS fragmentation patterns (e.g., imidazoquinazolinone ring cleavage) yield high cosine scores (>0.8) .
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting with the formation of the imidazoquinazoline core, followed by sulfanyl group introduction, and coupling with the cyclohexylpropanamide moiety. Critical steps include:
- Core formation : Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .
- Sulfanyl group attachment : Thiol-ene "click" chemistry or nucleophilic substitution with mercapto intermediates (e.g., HS-CH₂-CONH-(3-chlorophenyl)) .
- Amide coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to link the core to the cyclohexylpropanamide group . Optimization : Reaction yields (>70%) and purity (>95%) require strict temperature control (0–60°C), anhydrous solvents (DMF, THF), and purification via flash chromatography .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazoquinazoline core and sulfanyl linkage (e.g., δ 3.8–4.2 ppm for SCH₂) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for verifying the 3-oxo configuration .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₈H₂₇ClN₆O₃S) with <2 ppm error .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR analysis compares analogs with substitutions on the imidazoquinazoline core and cyclohexyl group:
| Modification | Activity Trend | Reference |
|---|---|---|
| 3-Chlorophenyl → 4-Fluorophenyl | ↑ EGFR inhibition (IC₅₀: 0.8 μM → 0.3 μM) | |
| Cyclohexyl → tert-Butyl | ↓ Solubility, ↑ Metabolic stability | |
| Methodology : Parallel synthesis of analogs followed by dose-response assays . |
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions or impurity interference. Solutions include:
- Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric methods .
- Purity reassessment : Use HPLC-DAD to confirm >95% purity .
- Statistical rigor : Replicate experiments (n=6) with ANOVA analysis .
Q. What pharmacokinetic profiling methods are suitable for this compound?
ADME studies require:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Plasma stability : Incubation with mouse/human plasma, LC-MS/MS quantification of degradation .
- CYP450 inhibition : Fluorescent probes in human liver microsomes .
Q. Which techniques identify molecular targets for mechanistic studies?
- Surface Plasmon Resonance (SPR) : Direct binding affinity to kinases (e.g., Kd for EGFR: 12 nM) .
- RNA-seq transcriptomics : Pathway enrichment analysis of treated vs. untreated cells .
- Computational docking : AutoDock Vina to predict binding poses in ATP pockets .
Q. How can computational modeling optimize its drug-likeness?
- QSAR models : Predict logP (2.8 ± 0.3) and polar surface area (110 Ų) using Molinspiration .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What formulation strategies improve aqueous solubility?
- Nanoparticle encapsulation : PLGA nanoparticles (150 nm size, PDI <0.2) via emulsion-diffusion .
- Co-crystallization : With succinic acid to enhance dissolution rate by 3-fold .
Q. How to assess stability under physiological conditions?
- Forced degradation : Exposure to UV light, H₂O₂ (3%), and heat (40°C) for 72 hours .
- HPLC monitoring : Quantify degradation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
